Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, CAS 132098-54-5, is a C2-symmetric chiral bis(oxazoline) (BOX) ligand.[1] These ligands are a foundational tool in asymmetric catalysis, valued for their straightforward synthesis and the high levels of enantioselectivity they impart in reactions involving metal complexes.[1] Key structural features of this specific ligand are the methylene bridge providing a defined bite angle and the sterically demanding (S)-tert-butyl groups at the 4-positions, which are critical for creating a chiral environment that effectively shields one face of a coordinated substrate.[2] This steric blocking is the primary mechanism for inducing enantioselectivity in a wide range of transformations, including Diels-Alder, aldol, and Michael addition reactions.[2]
Selecting a bis(oxazoline) ligand requires precise matching of its steric and electronic properties to the specific reaction. Substituting Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane with analogs, such as those bearing phenyl (Ph-BOX) or isopropyl (iPr-BOX) groups, is not a viable cost-saving or supply-chain simplification strategy. The substituent at the chiral center directly controls the three-dimensional space around the catalytic metal atom.[3] This geometry dictates the approach of the substrate, and even minor changes—from tert-butyl to phenyl, for instance—can dramatically alter or invert the resulting product's enantioselectivity and yield.[3][4] Therefore, a process optimized with this specific tert-butyl variant will likely require complete re-optimization if a different BOX ligand is used, negating any perceived benefits of substitution.
In the Cu(OTf)2-catalyzed hetero-Diels-Alder reaction between Danishefsky's diene and methyl glyoxylate, the choice of the BOX ligand's substituent is critical to catalytic success. The complex formed with Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane delivered the desired cycloadduct in 72% enantiomeric excess (e.e.). In a direct comparison under identical conditions, the analogous ligand with phenyl substituents, (S,S)-Ph-BOX, was notably less effective, yielding the product in only 47% e.e.[2]
| Evidence Dimension | Enantiomeric Excess (e.e.) |
| Target Compound Data | 72% e.e. |
| Comparator Or Baseline | (S,S)-Ph-BOX ligand: 47% e.e. |
| Quantified Difference | 53% higher relative enantioselectivity |
| Conditions | Cu(OTf)2 (10 mol%) catalyzed hetero-Diels-Alder reaction of Danishefsky's diene and methyl glyoxylate in CH2Cl2 at -78°C. |
For synthesizing optically pure compounds, this 25% absolute difference in e.e. significantly reduces the cost and complexity of downstream purification or chiral resolution.
When used with Sn(OTf)2 and a tertiary amine co-catalyst, this tert-butyl substituted BOX ligand enables highly efficient asymmetric Mukaiyama aldol reactions. The reaction of the ketene silyl acetal of S-ethyl propanethioate with benzaldehyde proceeded to a 98% yield and an exceptional 97% e.e.[2] In contrast, studies on similar Sn(II)-catalyzed aldol reactions using ligands with less sterically demanding groups like phenyl often report lower to moderate enantioselectivities, demonstrating the critical role of the bulky tert-butyl group in achieving high fidelity.[1]
| Evidence Dimension | Yield and Enantiomeric Excess (e.e.) |
| Target Compound Data | 98% Yield, 97% e.e. |
| Comparator Or Baseline | Analogous systems with less bulky ligands often show lower selectivity. |
| Quantified Difference | Achieves near-perfect enantioselectivity and quantitative yield. |
| Conditions | Sn(OTf)2 (0.2 equiv), Ligand (0.22 equiv), N-ethylpiperidine (0.2 equiv), in CH2Cl2 at -78 °C for 2-4 h. |
Achieving both high yield and high enantioselectivity in a single step streamlines synthetic routes, increasing overall process efficiency and atom economy.
The value of a ligand is also determined by its accessibility. Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane can be synthesized efficiently, which is a key procurement consideration for its use as a precursor to catalysts. A documented two-step synthesis from commercially available (S)-tert-leucinol and diethyl malonimidate dihydrochloride proceeds in a high overall yield of 84%.[2] This straightforward and high-yielding route contrasts with multi-step or lower-yielding preparations for more complex or electronically modified ligands, making it a reliable choice for securing a consistent supply for both lab-scale and larger-scale applications.
| Evidence Dimension | Overall Synthetic Yield |
| Target Compound Data | 84% |
| Comparator Or Baseline | Multi-step or lower-yielding syntheses of more complex ligands. |
| Quantified Difference | High-efficiency synthesis from common starting materials. |
| Conditions | Two-step reaction involving condensation of (S)-tert-leucinol with diethyl malonimidate dihydrochloride. |
A high-yielding, reliable synthesis ensures consistent availability and more stable pricing, which are critical factors for long-term projects and manufacturing.
For synthetic programs requiring the construction of chiral dihydropyran rings, this ligand, complexed with Cu(II), is a documented choice. Its demonstrated ability to deliver significantly higher enantioselectivity than phenyl-substituted analogs in hetero-Diels-Alder reactions makes it the appropriate selection for projects where maximizing the optical purity of the cycloadduct is a primary objective.[2]
In the synthesis of complex natural products or pharmaceutical intermediates containing β-hydroxy carbonyl motifs, achieving high stereocontrol is paramount. The use of this ligand with Sn(OTf)2 provides a reliable method for anti-selective aldol additions, delivering products with near-perfect enantioselectivity and yield.[1] This makes it the right tool for critical C-C bond formations where both high fidelity and material throughput are required.
When planning for multi-gram or pilot-scale synthesis, the reliability and accessibility of the chiral ligand are as important as its performance. Because this compound is accessible via a high-yield, two-step synthesis from common starting materials, it is a sound choice for process development and scale-up campaigns where a secure and cost-effective ligand supply chain is a key operational requirement.[5]
Irritant